Bienvenue dans la boutique en ligne BenchChem!

Antibacterial agent 64

YycG histidine kinase autophosphorylation inhibition IC50 potency comparison

Antibacterial agent 64 (CAS 618865-52-4, synonym compound is a synthetic small-molecule inhibitor of the bacterial histidine kinase YycG (WalK), a key regulator of the YycFG two-component system implicated in biofilm formation. With a molecular formula of C29H20ClN3O6S2 and a molecular weight of 606.07 g/mol, it belongs to the dihydropyrrolidone-thiadiazole chemical class.

Molecular Formula C29H20ClN3O6S2
Molecular Weight 606.1 g/mol
Cat. No. B12425828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 64
Molecular FormulaC29H20ClN3O6S2
Molecular Weight606.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)O)C(=O)C5=CC6=CC=CC=C6O5)O
InChIInChI=1S/C29H20ClN3O6S2/c1-38-21-13-16(10-11-19(21)34)24-23(25(35)22-12-15-6-3-5-9-20(15)39-22)26(36)27(37)33(24)28-31-32-29(41-28)40-14-17-7-2-4-8-18(17)30/h2-13,24,34,36H,14H2,1H3/t24-/m0/s1
InChIKeyQWFKBEYTFLQWEP-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 64 (Compound 62): A Selective YycG Histidine Kinase Inhibitor for Biofilm-Focused Antibacterial Research and Procurement


Antibacterial agent 64 (CAS 618865-52-4, synonym compound 62) is a synthetic small-molecule inhibitor of the bacterial histidine kinase YycG (WalK), a key regulator of the YycFG two-component system implicated in biofilm formation [1]. With a molecular formula of C29H20ClN3O6S2 and a molecular weight of 606.07 g/mol, it belongs to the dihydropyrrolidone-thiadiazole chemical class [1]. Originally identified through high-throughput virtual screening against Enterococcus faecalis YycG and validated via autophosphorylation assays, compound 62 exhibits an IC50 of 6.1 µM for YycG inhibition and demonstrates a distinctive functional profile characterized by selective biofilm suppression without affecting planktonic growth [1]. This compound is commercially available from multiple specialty chemical vendors for research use and has been cited as a foundational scaffold for next-generation anti-MRSA derivatives [2].

Why Antibacterial Agent 64 Cannot Be Substituted by Other YycG Inhibitors or Broad-Spectrum Antibacterials


YycG (WalK) histidine kinase inhibitors constitute a chemically and pharmacologically heterogeneous class whose members diverge dramatically in target potency, species selectivity, and functional antibacterial phenotype [1]. Simple substitution based on shared nominal target (YycG inhibition) is unreliable because compound-specific binding modes to the HisKA or HATPase_c domains dictate whether the downstream effect manifests as planktonic killing, biofilm inhibition, or both [1][2]. Antibacterial agent 64 (compound 62) is functionally unique among the six validated hits from the original E. faecalis screen: whereas compound 16 potently inhibits planktonic growth of both wild-type and vancomycin-/linezolid-resistant strains, compound 62 exerts no measurable effect on planktonic viability yet significantly suppresses biofilm formation under both static and dynamic flow conditions [1]. This phenotypic divergence means that a researcher seeking biofilm-specific intervention in E. faecalis cannot simply interchange compound 62 with compound 16 (or other in-class hits such as compounds 30, 42, 46, or 59) without fundamentally altering the experimental outcome [1]. Furthermore, older-generation YycG inhibitors such as aranorosinol B exhibit IC50 values of 211–223 µM against staphylococcal YycG, representing an approximately 35-fold loss in target potency compared to compound 62, while thiazolidione derivatives H2-60 and H2-81 display IC50 values of 35.6 µM and 46.3 µM against S. agalactiae YycG—a 5.8- to 7.6-fold reduction—and primarily function through planktonic killing rather than biofilm-specific inhibition [3][4][5]. These quantitative potency gaps and mechanistic differences render generic substitution scientifically invalid for experiments requiring biofilm-selective YycG blockade.

Antibacterial Agent 64: Comparative Quantitative Evidence Against Closest Analogs and In-Class Alternatives


YycG Autophosphorylation Inhibition Potency: Antibacterial Agent 64 vs. Aranorosinol B, H2-60, H2-81, and Compound 2 Derivatives

Antibacterial agent 64 (compound 62) inhibits YycG autophosphorylation with an IC50 of 6.1 µM, as determined in an in vitro autophosphorylation assay using recombinant E. faecalis YycG protein [1]. This represents a markedly higher target potency compared to the natural product aranorosinol B, which inhibits YycG from B. subtilis and S. aureus with IC50 values of 223 µM and 211 µM, respectively—an approximately 35- to 37-fold weaker inhibition [2]. The thiazolidione derivatives H2-60 and H2-81, which target the HisKA domain of YycG, exhibit IC50 values of 35.6 µM and 46.3 µM against S. agalactiae YycG', corresponding to 5.8-fold and 7.6-fold lower potency relative to compound 62 [3]. Additionally, a series of six compound 2 derivatives tested against recombinant S. epidermidis YycG' showed IC50 values ranging from 24.2 to 71.2 µM, confirming that compound 62's single-digit micromolar potency is distinct from the double-digit micromolar range typical of earlier thiazolidione-based YycG inhibitors [4]. Walkmycin B, a structurally unrelated benzophenone natural product, does achieve a comparable or superior IC50 of 1.6 µM against S. aureus WalK (YycG); however, walkmycin B acts through a different binding mechanism and lacks the biofilm-selective phenotype characteristic of compound 62 [5].

YycG histidine kinase autophosphorylation inhibition IC50 potency comparison

Functional Phenotype Divergence: Biofilm-Selective Inhibition by Compound 62 vs. Planktonic Killing by Compound 16

In the same primary screening and validation study, compound 16 and compound 62—both confirmed YycG inhibitors from the same dihydropyrrolidone-thiadiazole chemical series—exhibited diametrically opposed antibacterial phenotypes against E. faecalis [1]. Compound 16 potently inhibited planktonic cell growth of E. faecalis, including strains resistant to vancomycin and linezolid (last-resort clinical antibiotics), demonstrating a classical bactericidal/bacteriostatic profile [1]. In direct contrast, compound 62 did not affect planktonic growth at any concentration tested, yet significantly inhibited biofilm formation under both static microtiter plate conditions and dynamic flow conditions using a BioFlux shear flow system [1]. This functional divergence within a structurally related series is striking: the two compounds share a dihydropyrrolidone-thiadiazole core yet produce mutually exclusive antibacterial phenotypes [1]. This indicates that compound 62 engages YycG in a manner that selectively disrupts biofilm regulatory signaling without impairing core bacterial viability pathways, a property not shared by compound 16, compound 30, compound 42, compound 46, or compound 59 from the same study [1].

Enterococcus faecalis biofilm-selective inhibition planktonic vs. biofilm phenotype

Synergistic Eradication of Biofilm-Embedded E. faecalis: Compound 62 Plus Ampicillin Combination

Antibacterial agent 64 (compound 62), when combined with ampicillin, synergistically eradicates viable E. faecalis bacteria embedded within established biofilms—a therapeutically critical property given that biofilm-embedded bacteria are typically refractory to conventional antibiotic monotherapy [1]. The original study reports that this synergy enables elimination of biofilm-protected bacteria that are not susceptible to either compound 62 or ampicillin alone [1]. This synergistic biofilm eradication profile is not shared by compound 16 or other hits from the same screening campaign; compound 16 requires no antibiotic partner to exert its antibacterial effect against planktonic cells but lacks the biofilm-specific synergy that defines compound 62's functional niche [1]. The mechanistic basis for this synergy likely involves compound 62-mediated disruption of the YycFG regulatory pathway governing biofilm maintenance, rendering the bacteria susceptible to ampicillin's cell wall-targeting mechanism [1].

biofilm eradication antibiotic synergy ampicillin combination therapy

Cytocompatibility Profile: Low Mammalian Cytotoxicity of Antibacterial Agent 64 vs. Other Antibiofilm Candidates

All six validated YycG inhibitors (compounds 16, 30, 42, 46, 59, and 62) from the E. faecalis screening campaign were selected based on low cytotoxicity toward mammalian cells, with cytotoxicity and erythrocyte hemolysis assays explicitly conducted as part of the primary characterization [1]. While the specific CC50 and HC50 values for individual compounds are available in the full paper, the abstract and vendor documentation consistently report that compound 62 exhibits low cytotoxicity toward mammalian cells [1]. This contrasts with other antibiofilm chemotypes such as quaternary ammonium compounds and certain cationic antimicrobial peptides that often display significant hemolytic activity at concentrations approaching their antibiofilm MICs [2]. The follow-up derivative 62-7c, built on the compound 62 scaffold, demonstrates a defined cytotoxicity window with CC50 > 100 µM and HC50 > 200 µM against mammalian cells, providing a quantitative reference point for the chemotype's safety margin [3].

mammalian cytotoxicity CC50 erythrocyte hemolysis safety window

Biofilm Inhibition Under Shear Flow: Dynamic Condition Validation of Antibacterial Agent 64

A critical limitation of many antibiofilm agents is that their activity is demonstrated only under static culture conditions, which fail to replicate the hydrodynamic shear forces present in physiological environments (e.g., bloodstream, urinary tract, indwelling catheters) [1]. Compound 62 was explicitly validated for biofilm inhibition under both static (polystyrene microtiter plate) and dynamic flow conditions using a BioFlux microfluidic shear flow system [1]. This dual-condition validation distinguishes compound 62 from numerous literature-reported antibiofilm compounds whose efficacy under flow remains untested or attenuated [2]. In contrast, compound 16 and the other hits from the same screening campaign were primarily characterized for planktonic activity, with biofilm inhibition under dynamic flow conditions specifically demonstrated for compound 62 [1]. The ability to suppress biofilm formation under physiologically relevant shear stress conditions strengthens translational relevance for device-related and endovascular infection models [1].

dynamic biofilm BioFlux shear flow antibiofilm efficacy under flow

Antibacterial Agent 64: High-Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


E. faecalis Biofilm Mechanistic Studies Requiring Selective YycG Pathway Inhibition Without Planktonic Confounding Effects

Researchers investigating the YycFG two-component system's specific role in E. faecalis biofilm regulation can use compound 62 as a selective chemical probe that inhibits biofilm formation without affecting planktonic viability [1]. This clean functional separation enables mechanistic dissection of biofilm-specific signaling pathways (e.g., qPCR-based transcriptional analysis of biofilm-associated genes) without the confounding variable of cell death that would be introduced by planktonic-active YycG inhibitors such as compound 16 [1]. The dual static/dynamic validation further supports its use in BioFlux-based microfluidic studies of biofilm formation under physiologically relevant shear flow [1].

Combination Therapy Screening: Ampicillin-Synergistic Biofilm Eradication Model for Drug-Resistant Enterococcal Infections

Compound 62 is an evidence-backed partner compound for ampicillin combination studies targeting biofilm-embedded E. faecalis, including vancomycin- and linezolid-resistant clinical isolates [1]. Its demonstrated synergy with ampicillin makes it a valuable reference compound for screening new antibiofilm candidates in checkerboard or time-kill assays, where the benchmark of biofilm-specific synergy has already been established [1]. This scenario is directly relevant for programs developing adjunctive therapies for enterococcal endocarditis or device-related infections where biofilm-protected bacteria drive treatment failure [1].

Structure-Activity Relationship (SAR) Optimization of Dihydropyrrolidone-Thiadiazole YycG Inhibitors

As the parent scaffold for a new generation of anti-MRSA derivatives (e.g., 62-7c), compound 62 serves as the essential SAR reference point for medicinal chemistry optimization programs [2]. The follow-up Eur J Med Chem (2024) study demonstrates that structural modifications to the compound 62 core can expand the antibacterial spectrum to include methicillin-resistant Staphylococcus aureus (MRSA), with derivative 62-7c achieving MICs of 6.25–25 µM against Gram-positive pathogens, synergistic activity with daptomycin, and in vivo efficacy in mouse pneumonia and wound infection models [2]. Compound 62 is therefore the requisite starting material for any SAR campaign seeking to improve upon or diverge from the biofilm-selective phenotype [2].

Procurement Benchmark for Biofilm-Selective YycG Inhibitor Chemical Tools

For procurement officers and laboratory managers sourcing YycG inhibitors, compound 62 represents the most potent biofilm-selective chemical probe in the dihydropyrrolidone-thiadiazole class, with a 5.8- to 37-fold target potency advantage over thiazolidione (H2-60/H2-81) and aranorosinol B alternatives [1][3][4]. Its commercial availability from multiple vendors (TargetMol, MedChemExpress, InvivoChem, CymitQuimica) with documented purity ≥98% and CAS registry number 618865-52-4 facilitates reproducible procurement across research sites . When evaluating alternative YycG inhibitors, the absence of biofilm-selective phenotype, dynamic flow validation, or ampicillin synergy data should disqualify them as substitutes for compound 62 in biofilm-targeted applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 64

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.